6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione
Overview
Description
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is a heterocyclic organic compound containing a benzoxazine ring with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminophenol with chloroacetic acid derivatives under acidic or basic conditions to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.
Ring-Opening Reactions: The benzoxazine ring can be opened under certain conditions, leading to different products.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4(3H)-dione: Lacks the chlorine substituent.
6-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione: Contains a methyl group instead of chlorine.
6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione: Contains a bromine atom instead of chlorine.
Uniqueness
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and properties compared to other similar compounds. This uniqueness can be exploited in various applications, making it a compound of interest in scientific research.
Properties
IUPAC Name |
6-chloro-1,3-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPYRXDUHFORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946924 | |
Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24088-81-1 | |
Record name | 6-Chloro-isatoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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